molecular formula C23H21ClN4O4S2 B2356337 2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901259-04-9

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2356337
CAS No.: 901259-04-9
M. Wt: 517.02
InChI Key: OCYMKDSWDZSCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O4S2 and its molecular weight is 517.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S2/c1-30-16-10-14(11-17(31-2)20(16)32-3)21-27-19(13-4-6-15(24)7-5-13)22(28-21)34-12-18(29)26-23-25-8-9-33-23/h4-11H,12H2,1-3H3,(H,27,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYMKDSWDZSCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel hybrid molecule that combines imidazole and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure

The compound's structure can be described as follows:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
  • Chlorophenyl and trimethoxyphenyl groups : These substituents are expected to enhance the biological activity through various interactions.

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole structures exhibit significant anticancer properties. For example, similar imidazole derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound ASISO (Cervical Cancer)2.38 - 3.77
Compound BRT-112 (Bladder Cancer)3.42 - 5.59
Compound CMCF-7 (Breast Cancer)0.54 - 1.82

In particular, studies have shown that the compound can induce apoptosis in cancer cells, with increased percentages of early and late apoptotic cells observed at higher concentrations .

Antimicrobial Activity

The thiazole component of the compound is associated with antimicrobial properties. Thiazolidin-4-one derivatives have been reported to exhibit a range of activities against bacteria and fungi:

Activity TypeExample CompoundsMIC (µM)
AntibacterialCompound D0.046 - 3.11
AntifungalCompound E1.82 - 5.59

These compounds often show enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways is critical for anticancer activity. Studies indicate that compounds with imidazole rings can activate caspases leading to cell death .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may help mitigate oxidative stress-related damage in cells .

Case Studies

  • Anticancer Efficacy : In a study evaluating the efficacy of imidazole-thiazole derivatives against MCF-7 breast cancer cells, it was found that certain modifications significantly enhanced cytotoxicity, with IC50 values as low as 0.54 µM .
  • Antimicrobial Testing : A series of thiazolidinone derivatives were tested against various pathogens, revealing potent activity against drug-resistant strains with MIC values significantly lower than conventional antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes imidazole and thiazole moieties, which are known for their biological activity. The presence of the 3,4,5-trimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets. Synthesis typically involves multi-step organic reactions that may include:

  • Formation of the imidazole ring through cyclization reactions.
  • Thioether formation to introduce the thio group.
  • Acetamide linkage to complete the molecular structure.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • Cytotoxicity against cancer cell lines : Studies have shown that derivatives containing imidazole and thiazole structures can inhibit the growth of various cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values indicating potent activity .
  • Mechanism of action : The anticancer effects are hypothesized to arise from interactions with cellular targets such as tubulin or through modulation of signaling pathways involved in cell proliferation and apoptosis .

Antiviral Activity

Some derivatives of related compounds have been evaluated for antiviral properties:

  • Influenza A Virus : Certain analogs demonstrated moderate effectiveness against strains like H1N1, suggesting a potential role in antiviral therapy.

Antimicrobial Activity

The compound's thiazole component is associated with antimicrobial properties:

  • Broad-spectrum activity : Compounds similar to this have shown efficacy against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole-thiazole derivatives for their anticancer activity against multiple cell lines using the National Cancer Institute's protocols. The results highlighted significant cytotoxicity in several lines, particularly those associated with breast and liver cancers .

Cell LineIC50 (µM)Comparison Drug (IC50)
HepG21.5Sorafenib (5.2)
MDA-MB-2311.4Doxorubicin (3.0)

Case Study 2: Antiviral Screening

Another study focused on evaluating the antiviral potential of thiazole-containing compounds against RNA viruses. The findings indicated that certain derivatives could inhibit viral replication effectively at concentrations lower than 100 µM.

Preparation Methods

Debus-Radziszewski Reaction

The Debus-Radziszewski method is widely employed for imidazole synthesis, utilizing a diketone, aldehyde, and ammonium source. For this compound:

  • Reactants :
    • 1,2-Diketone: 3,4,5-Trimethoxybenzil (synthesized via oxidation of 3,4,5-trimethoxyacetophenone).
    • Aldehyde: 4-Chlorobenzaldehyde.
    • Ammonium acetate as the nitrogen source.

Procedure :

  • 3,4,5-Trimethoxybenzil (1.0 equiv) and 4-chlorobenzaldehyde (1.1 equiv) are dissolved in acetic acid (50 mL/g).
  • Ammonium acetate (2.5 equiv) is added, and the mixture is refluxed at 120°C for 12–16 hours under nitrogen.
  • The product, 5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazole, is isolated by precipitation in ice water, followed by recrystallization from ethanol (yield: 68–72%).

Key Challenges :

  • Regioselectivity: Ensuring the 4-chlorophenyl group occupies position 5 and the trimethoxyphenyl group occupies position 2.
  • By-product formation: Unreacted diketone or over-oxidation products require careful chromatographic separation.

Synthesis of N-(Thiazol-2-yl)Acetamide

Acetylation of Thiazol-2-amine

  • Acylation : Thiazol-2-amine (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Workup : The mixture is stirred at room temperature for 4 hours, washed with 1M HCl and saturated NaHCO₃, and purified via silica gel chromatography (yield: 85–90%).

Alternative : Direct coupling of thiazol-2-amine with pre-formed acetamide derivatives using EDCI/HOBt in DMF.

Fragment Coupling via Thioether Formation

Thiol-Acetamide Coupling

The final step involves connecting the imidazole-thiol and acetamide-thiazole fragments:

  • Activation : The acetamide-thiazole bromide (prepared from chloroacetyl chloride and thiazol-2-amine) is reacted with the imidazole-thiol in DMF.
  • Base : Potassium carbonate (2.0 equiv) facilitates deprotonation of the thiol.
  • Conditions : Stirring at 60°C for 8–12 hours under nitrogen.

Purification :

  • Column chromatography (hexane:ethyl acetate, 3:1) followed by recrystallization from dichloromethane-ethyl acetate (yield: 70–76%).

Alternative Synthetic Routes

One-Pot Imidazole Formation and Thioether Coupling

A streamlined approach combines imidazole synthesis and thioether formation:

  • Reactants : 3,4,5-Trimethoxybenzil, 4-chlorobenzaldehyde, ammonium acetate, and mercaptoacetamide-thiazole.
  • Solvent : Ethanol/water (4:1).
  • Microwave-assisted : Heating at 150°C for 30 minutes enhances reaction speed (yield: 65%).

Limitations : Lower yield due to competing side reactions.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.45–7.39 (m, 4H, Ar-H), 6.89 (s, 2H, thiazole-H), 3.92 (s, 9H, OCH₃), 3.68 (s, 2H, SCH₂).
  • LC-MS : m/z 513.1 [M+H]⁺.

Purity :

  • HPLC (C18 column, MeCN:H₂O, 75:25): >98% purity at 254 nm.

Comparative Evaluation of Methods

Method Yield (%) Time (h) Key Advantages Limitations
Fragment Coupling 76 24 High purity, scalable Multi-step, costly reagents
One-Pot Microwave 65 0.5 Rapid, fewer steps Lower yield, specialized equipment
Thiol-Acetamide 82 12 Efficient thioether formation Sensitive to moisture

Q & A

Q. What are the recommended synthetic routes and critical reaction parameters for obtaining high-purity target compound?

  • Methodological Answer: The synthesis involves multi-step reactions:
  • Step 1: Condensation of 4-chlorophenyl and 3,4,5-trimethoxyphenyl precursors under reflux in anhydrous DMF at 80–90°C for 12–16 hours .
  • Step 2: Thioetherification using potassium carbonate (K₂CO₃) in acetone with 2-chloro-N-(thiazol-2-yl)acetamide at 60°C for 8 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol yields >90% purity .
    Critical Parameters:
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–90°CHigher temps risk decomposition
SolventAnhydrous DMF or acetonePrevents side reactions
Reaction Time8–16 hoursShorter durations reduce yield

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry of imidazole and thioacetamide groups. For example, thiazole protons appear as singlets at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 528.05) .
  • HPLC: Purity >95% confirmed using C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate pharmacological potential?

  • Methodological Answer: Focus on modifying substituents and evaluating bioactivity:
  • Variable Groups:
  • Imidazole substituents: Replace 3,4,5-trimethoxyphenyl with halogenated or nitro groups to assess cytotoxicity .
  • Thiazole moiety: Substitute with benzothiazole or pyridyl groups to modulate solubility .
  • Bioactivity Assays:
DerivativeSubstituent ModificationsIC₅₀ (µM)
Parent CompoundNone1.61 ± 0.2
Analog A4-Fluorophenyl (imidazole)0.89 ± 0.1
Analog BMethylthiazole (thioacetamide)>100
  • Key Insight: Electron-withdrawing groups on imidazole enhance activity, while bulky thiazole substituents reduce bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Contradictions often arise from:
  • Purity Discrepancies: Validate via HPLC and elemental analysis to rule out impurities >2% .
  • Assay Variability: Standardize protocols (e.g., MTT assay incubation time: 48 hours, 5% CO₂) .
  • Structural Confirmation: Use 2D NMR (COSY, HSQC) to confirm stereochemistry, as misassigned structures can lead to false activity claims .

Q. How can computational methods predict interactions with biological targets (e.g., kinases)?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase). Results show hydrogen bonds between thioacetamide sulfur and Lys721 (binding affinity: −9.2 kcal/mol) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Quantum Chemical Calculations: Calculate Fukui indices to identify nucleophilic sites (e.g., thiazole nitrogen) prone to metabolic oxidation .

Data Contradiction Analysis Framework

IssueDiagnostic ApproachExample Evidence
Variable IC₅₀ valuesReplicate assays with standardized cell lines (e.g., HepG2 vs. HEK293)
Conflicting SAR trendsCross-validate with X-ray crystallography of ligand-target complexes
Unreported toxicityPerform Ames test for mutagenicity and hERG inhibition screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.